molecular formula C35H46NOPS B6288673 [S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide CAS No. 2622154-80-5

[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6288673
CAS No.: 2622154-80-5
M. Wt: 559.8 g/mol
InChI Key: MPNLFKSTBZVZJJ-AWLITPKASA-N
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Description

[S®]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in catalyzing various chemical reactions. The presence of both phosphine and sulfinamide groups in its structure allows it to exhibit unique coordination properties, making it a valuable tool in the field of organic chemistry.

Preparation Methods

The synthesis of [S®]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide involves several steps:

    Starting Materials: The synthesis begins with the preparation of the biphenyl phosphine and the sulfinamide components.

    Coupling Reaction: The biphenyl phosphine is coupled with the sulfinamide under specific conditions to form the desired compound. This step typically involves the use of a palladium catalyst and a base.

    Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

[S®]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, where the phosphine group is oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the sulfinamide group to the corresponding amine.

    Substitution: The compound can participate in substitution reactions, where the phosphine or sulfinamide groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[S®]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide has several scientific research applications:

    Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound’s ability to form stable metal complexes makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which [S®]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide exerts its effects involves the formation of stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The phosphine group coordinates with the metal center, while the sulfinamide group provides additional stability and steric control.

Comparison with Similar Compounds

[S®]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide is unique due to its combination of phosphine and sulfinamide groups. Similar compounds include:

    2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: This compound also contains a biphenyl phosphine group but lacks the sulfinamide functionality.

    2-Dicyclohexylphosphino-2’,6’-dimethoxy-1,1’-biphenyl: Similar to the previous compound, it is used in asymmetric catalysis but does not have the sulfinamide group.

The presence of the sulfinamide group in [S®]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1’-biphenyl)methyl]-2-methyl-2-propanesulfinamide provides additional coordination sites and steric control, making it more versatile in certain catalytic applications .

Properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-phenylphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46NOPS/c1-35(2,3)39(37)36-34(29-25-23-28(24-26-29)27-15-7-4-8-16-27)32-21-13-14-22-33(32)38(30-17-9-5-10-18-30)31-19-11-6-12-20-31/h4,7-8,13-16,21-26,30-31,34,36H,5-6,9-12,17-20H2,1-3H3/t34-,39+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNLFKSTBZVZJJ-AWLITPKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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